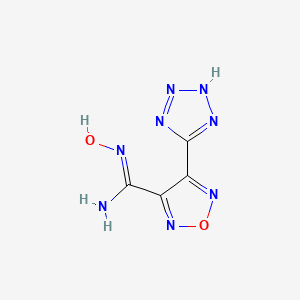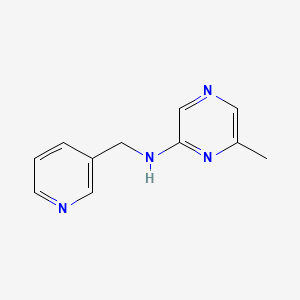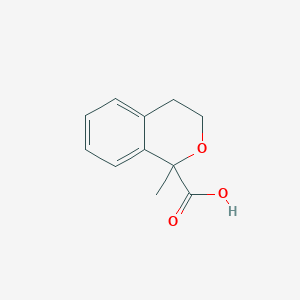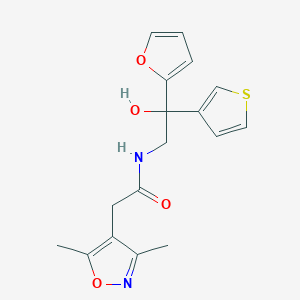
N'-hydroxy-4-(2H-tetrazol-5-yl)-1,2,5-oxadiazole-3-carboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-hydroxy-4-(2H-tetrazol-5-yl)-1,2,5-oxadiazole-3-carboximidamide, commonly known as HTOC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HTOC is a derivative of oxadiazole, which is a heterocyclic compound that contains nitrogen, oxygen, and carbon atoms. HTOC has been studied extensively due to its unique properties and potential applications in various fields, including medicine and agriculture.
作用机制
The mechanism of action of HTOC is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. HTOC has been shown to selectively bind to cancer cells and induce apoptosis, or programmed cell death, in these cells.
Biochemical and Physiological Effects:
HTOC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as inhibit the activity of enzymes that are involved in the development and progression of cancer. HTOC has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
实验室实验的优点和局限性
One of the advantages of HTOC is its selectivity for cancer cells. This makes it a potentially useful diagnostic tool for cancer detection. Additionally, HTOC has been shown to have low toxicity, making it a potential candidate for the development of new cancer therapies. However, the synthesis of HTOC is a complex process that requires careful attention to detail and precise control over reaction conditions. This can make it difficult to produce large quantities of HTOC for use in experiments.
未来方向
There are several potential future directions for research on HTOC. One area of interest is the development of new cancer therapies based on HTOC. Researchers are also investigating the use of HTOC as a diagnostic tool for cancer and other diseases. Additionally, there is interest in exploring the potential use of HTOC in agriculture, particularly as a new antibiotic for crop protection. Further research is needed to fully understand the mechanisms of action of HTOC and to explore its potential applications in various fields.
合成方法
The synthesis of HTOC involves the reaction of 4-amino-1,2,5-oxadiazole-3-carboximidamide with sodium azide and copper sulfate in the presence of water and ethanol. The resulting product is then treated with hydroxylamine hydrochloride to obtain HTOC. The synthesis of HTOC is a complex process that requires careful attention to detail and precise control over reaction conditions.
科学研究应用
HTOC has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antifungal, and antibacterial properties. HTOC has also been investigated for its potential use as a diagnostic tool for cancer and other diseases. It has been shown to selectively bind to cancer cells and can be used to detect cancer cells in vitro and in vivo.
属性
IUPAC Name |
N'-hydroxy-4-(2H-tetrazol-5-yl)-1,2,5-oxadiazole-3-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N8O2/c5-3(8-13)1-2(10-14-9-1)4-6-11-12-7-4/h13H,(H2,5,8)(H,6,7,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWJFGNGOPKPMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NON=C1C(=NO)N)C2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=NON=C1/C(=N/O)/N)C2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-Chlorophenyl)-(4-methylmorpholin-2-yl)methyl]prop-2-enamide](/img/structure/B2669138.png)
![3-(2-chlorophenyl)-5-methyl-N-[(4-methylphenyl)carbamothioyl]-1,2-oxazole-4-carboxamide](/img/structure/B2669141.png)


![4-chloro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2669145.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2669146.png)


![5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2669152.png)
![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N'-(2-thienylcarbonyl)-4,5-dihydro-3-isoxazolecarbohydrazide](/img/structure/B2669153.png)


